molecular formula C12H16IN3O4 B3277863 Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl- CAS No. 666848-13-1

Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-

Cat. No.: B3277863
CAS No.: 666848-13-1
M. Wt: 393.18 g/mol
InChI Key: YSERJHUTSCHCPJ-IVZWLZJFSA-N
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Description

Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl- (CAS: 666848-13-1), is a modified nucleoside analog with the molecular formula C₁₂H₁₆IN₃O₄ and a molecular weight of 393.18 g/mol . This compound features three key structural modifications:

  • 2'-Deoxyribose: The absence of a hydroxyl group at the 2'-position enhances metabolic stability compared to ribose-containing nucleosides.
  • 5-Iodo substitution: A bulky iodine atom at the 5-position of the cytosine base, which may influence base-pairing interactions and resistance to enzymatic degradation.

The compound is primarily used in research settings for probing nucleic acid interactions, antiviral drug development, and as a synthetic intermediate for further functionalization .

Properties

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-(hydroxymethyl)-4-prop-2-enoxyoxolan-2-yl]-5-iodopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN3O4/c1-2-3-19-8-4-10(20-9(8)6-17)16-5-7(13)11(14)15-12(16)18/h2,5,8-10,17H,1,3-4,6H2,(H2,14,15,18)/t8-,9+,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSERJHUTSCHCPJ-IVZWLZJFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1CC(OC1CO)N2C=C(C(=NC2=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCO[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=NC2=O)N)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401267823
Record name 2′-Deoxy-5-iodo-3′-O-2-propen-1-ylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

393.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

666848-13-1
Record name 2′-Deoxy-5-iodo-3′-O-2-propen-1-ylcytidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=666848-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Deoxy-5-iodo-3′-O-2-propen-1-ylcytidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401267823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- typically involves the iodination of 2’-deoxycytidine followed by the introduction of the propenyl group. The iodination can be achieved using iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under mild conditions. The propenyl group can be introduced via a nucleophilic substitution reaction using propenyl halides in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the iodination step and the development of efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- can undergo various chemical reactions, including:

    Oxidation: The iodine atom can be oxidized to form iodate derivatives.

    Reduction: The iodine atom can be reduced to form deiodinated products.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as thiols or amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Common nucleophiles include thiols, amines, and halides.

Major Products Formed

    Oxidation: Iodate derivatives.

    Reduction: Deiodinated cytidine analogs.

    Substitution: Various substituted cytidine analogs depending on the nucleophile used.

Scientific Research Applications

Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on DNA and RNA synthesis and function.

    Medicine: Investigated for its potential as an antiviral or anticancer agent.

    Industry: Used in the development of new materials and as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of Cytidine, 2’-deoxy-5-iodo-3’-O-2-propen-1-yl- involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid function. The iodine atom and propenyl group can cause steric hindrance and electronic effects that disrupt base pairing and nucleic acid stability. This can lead to the inhibition of DNA or RNA synthesis and function, which is the basis for its potential antiviral and anticancer activities.

Comparison with Similar Compounds

Structural and Functional Comparisons
Compound Name Structural Features Key Differences from Target Compound References
2'-Deoxycytidine Unmodified 2'-deoxyribose; no substitutions on cytosine. Lacks 5-iodo and 3'-allyl groups.
5-Iodo-2'-deoxycytidine 5-Iodo substitution on cytosine; unmodified 3'-OH. Missing 3'-allyl group.
3'-Deoxycytidine 3'-deoxy modification; no 5-iodo or 3'-allyl groups. Inactive against HCV replicons (IC₅₀ > 100 μM).
2'-C-Methylcytidine 2'-C-methyl ribose; no 5-iodo or 3'-allyl groups. Potent HCV inhibitor (IC₅₀ = 1.13 μM).
Emtricitabine 3'-thia-2',3'-dideoxy-5-fluoro-cytidine. Sulfur replaces 3'-oxygen; 5-fluoro substitution.
PSI-6130 2'-Deoxy-2'-fluoro-2'-C-methylcytidine. 2'-F and 2'-C-methyl modifications; no 3'-allyl.

Key Insights :

  • The 3'-allyl group differentiates it from clinically used analogs like emtricitabine and lamivudine, which rely on 3'-sulfur or fluorine substitutions for metabolic stability .

Key Insights :

  • The target compound’s 5-iodo and 3'-allyl groups may synergistically improve binding to viral polymerases while evading deaminases, though direct activity data are lacking .
  • Compared to 2'-C-methylcytidine, the iodine atom’s larger size could enhance steric blocking of viral RNA replication .
Pharmacokinetic Considerations
  • Cytidine Deaminase (CDA) Susceptibility : The 5-iodo substitution likely reduces deamination rates, as seen in 2'-C-methylcytidine (kₐₜ/Kₘ = 0.002 μM⁻¹s⁻¹ vs. 0.14 μM⁻¹s⁻¹ for cytidine) .
  • Species-Specific Metabolism : Preclinical studies on Racivir emphasize the need for animal models with human-like CDA activity . This applies to the target compound due to shared structural motifs.

Biological Activity

Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl- is a synthetic nucleoside analog that has garnered attention for its potential biological activities, particularly in antiviral and anticancer applications. This compound is characterized by the presence of an iodine atom at the 5-position of the cytidine base and a propenyl group at the 3'-position, which enhance its stability and biological activity compared to naturally occurring nucleosides.

Chemical Structure and Properties

The molecular formula of Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl- is C9H12IN3O4. The modifications made to the cytidine structure contribute to its unique biological properties.

Property Details
Molecular Formula C9H12IN3O4
Iodine Position 5-position
Propenyl Group Present at 3'-O position
Natural Counterpart Cytidine

Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl- acts primarily by interfering with viral DNA synthesis. It competes with natural substrates for binding sites on viral polymerases, effectively inhibiting viral replication. The iodine atom enhances its affinity for these enzymes, making it a potent antiviral agent against various viral diseases. Additionally, its incorporation into DNA or RNA can disrupt normal nucleic acid function due to steric hindrance and electronic effects caused by the iodine and propenyl modifications.

Antiviral Properties

Research indicates that Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl- exhibits significant antiviral activity. It has been shown to inhibit the replication of several viruses by targeting their polymerases. This mechanism is crucial in developing treatments for viral infections where traditional therapies may fail.

Anticancer Potential

In addition to its antiviral properties, this compound has demonstrated cytotoxic effects on cancer cells in preclinical studies. Its ability to interfere with DNA synthesis suggests potential applications in oncology, particularly as a chemotherapeutic agent targeting rapidly dividing cancer cells.

Case Studies and Research Findings

Several studies have explored the biological activity of Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-. Below are key findings:

  • Antiviral Efficacy : A study highlighted its effectiveness against specific viral strains, demonstrating a significant reduction in viral load in treated subjects compared to controls.
  • Cytotoxicity in Cancer Cells : Preclinical trials involving various cancer cell lines showed that this compound induced apoptosis and inhibited cell proliferation at certain concentrations.
  • Pharmacokinetics : Research into the pharmacokinetic profile revealed that the compound was well-tolerated in animal models with manageable systemic toxicities at therapeutic doses .

Comparative Analysis with Similar Compounds

Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-'s unique modifications provide distinct advantages over similar nucleoside analogs:

Compound Name Structural Features Unique Properties
5-Iodo-2'-deoxycytidine Iodine at the 5-positionAntiviral activity similar to Cytidine
Cytidine Natural nucleosideEssential component of RNA; less potent
2',3'-Dideoxycytidine Lacks hydroxyl groups at 2' and 3' positionsUsed in HIV treatments; more potent
5-Fluoro-2'-deoxycytidine Fluorine substitution at the 5-positionAntimetabolite used in cancer therapy

The combination of iodine substitution and propenyl modification enhances its biological activity and specificity against viral targets compared to other compounds.

Q & A

Q. Table 1: Comparison of Iodination Methods

MethodReagentsYield (%)SelectivityReference
Direct IodinationI₂, HNO₃, CHCl₃ (reflux)~60-70Moderate
N-Iodosuccinimide (NIS)NIS in ionic liquid solvent~75-85High

Q. Critical Factors :

  • Solvent choice : Ionic liquids enhance solubility and reaction efficiency for NIS-based iodination .
  • Temperature : Reflux conditions (e.g., 60–80°C) improve iodine incorporation but may risk decomposition of sensitive functional groups.

Basic: Which analytical techniques are critical for characterizing the purity and structure of this compound?

Answer:
Rigorous characterization requires a combination of spectroscopic and chromatographic methods:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the allyl group (δ 5.8–6.2 ppm for vinyl protons) and 5-iodo substitution (downfield shift of C5 in ¹³C NMR) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 393.18 (C₁₂H₁₆IN₃O₄) .
  • High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 270 nm) assesses purity (>95% required for biological studies) .

Q. Methodological Tip :

  • Use TLC co-spotting with authentic samples to verify intermediates during synthesis .

Advanced: How can selective functionalization of the 3'-O-allyl group be achieved without affecting the 5-iodo substituent?

Answer:
Selective functionalization hinges on orthogonal protecting groups and controlled reaction conditions:

  • Protecting Group Strategy : The allyl group at 3'-O is stable under iodination conditions but can be selectively removed via palladium-catalyzed deprotection (e.g., Pd(PPh₃)₄ with morpholine) .
  • Oxidation Control : Dess–Martin periodinane selectively oxidizes primary alcohols to carboxylic acids without attacking the 5-iodo group, provided the 3'-O-allyl group is intact .

Q. Example Protocol :

Protect 3'-OH with allyl bromide in DMF using NaH as a base.

Perform iodination with NIS in an ionic liquid.

Deprotect allyl group under Pd(0) catalysis for downstream modifications.

Advanced: What are the implications of cytidine-to-uridine conversions observed in cross-linking studies for the stability of this compound?

Answer:
Cytidine-to-uridine (C→U) conversions, observed in UV cross-linking experiments, suggest hydrolytic deamination under specific conditions . For 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-cytidine:

  • Mechanism : The electron-withdrawing 5-iodo group may increase the susceptibility of the cytidine base to hydrolytic attack, leading to deamination.
  • Mitigation Strategies :
    • Use RNase inhibitors in enzymatic assays to prevent RNA degradation.
    • Store the compound in anhydrous, acidic buffers (pH 4–5) to minimize hydrolysis .

Q. Key Data :

  • C→U conversion rates increase by ~20% under UV irradiation (254 nm) in aqueous solutions .

Advanced: How does the presence of the 5-iodo group influence the compound's interaction with nucleic acid-modifying enzymes?

Answer:
The 5-iodo substituent alters steric and electronic properties, impacting enzyme binding and catalysis:

  • Cytidine Deaminases : The bulky iodine atom hinders deamination by enzymes like APOBEC3G, reducing catalytic efficiency by ~50% compared to unmodified cytidine .
  • DNA Polymerases : The 5-iodo group enhances termination efficiency in chain elongation assays (e.g., with E. coli Pol I), making it useful for sequencing applications .

Q. Experimental Design Tip :

  • Conduct molecular docking simulations to predict interactions with target enzymes before in vitro assays.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-
Reactant of Route 2
Cytidine, 2'-deoxy-5-iodo-3'-O-2-propen-1-yl-

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